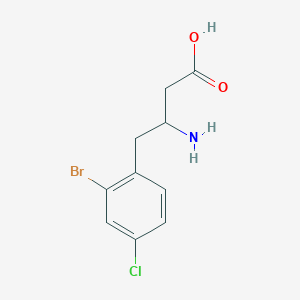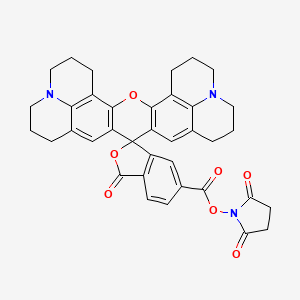![molecular formula C14H26N2O6 B12282394 (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid typically involves the protection of amino groups using Boc anhydride. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid undergoes several types of reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as exposure to trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Boc Anhydride:
Trifluoroacetic Acid (TFA): Used for the removal of Boc groups.
Glycerol: Used as a solvent in chemoselective N-tert-butyloxycarbonylation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions.
Wissenschaftliche Forschungsanwendungen
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-methylamine: Another Boc-protected amine used in peptide synthesis.
N-Boc-protected amino esters: Used in similar applications as (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of more intricate molecular architectures compared to single Boc-protected compounds .
Eigenschaften
Molekularformel |
C14H26N2O6 |
|---|---|
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18) |
InChI-Schlüssel |
NDNCCUCKGXVEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)
![1-[2-[Tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol](/img/structure/B12282329.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)



